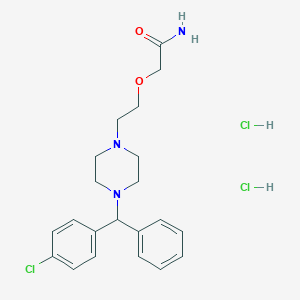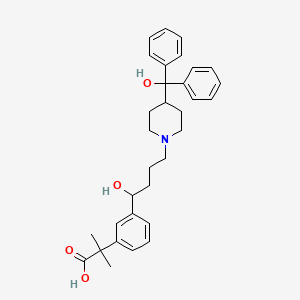
Bifendate Impurity G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hepatic Steatosis Attenuation
Bifendate, a synthetic intermediate of schisandrin C, has shown significant effects in attenuating hepatic steatosis induced by cholesterol/bile salt and high-fat diet in mice. This intervention resulted in reduced hepatic levels of total cholesterol and triglycerides, showcasing bifendate's potential in managing liver lipid accumulation without affecting serum lipid levels significantly (Pan et al., 2006).
Intestinal Absorption
Research on bifendate's absorption characteristics in rat intestinal tissue revealed that its mechanism is predominantly passive transport. The study highlighted that the solid state of bifendate affects its intestinal absorption, indicating the importance of formulation on its bioavailability (Cheng et al., 2010).
Polymorphism Impact
A study on the polymorphism of bifendate identified different crystalline forms of the drug, elucidating the impact of molecular conformation, intermolecular interactions, and crystal packing on its physical and chemical properties. This research contributes to understanding how different polymorphs can affect the drug's stability, solubility, and bioavailability (Nie et al., 2016).
Solubility and Bioavailability Enhancement
A silica-supported solid dispersion of bifendate prepared using supercritical carbon dioxide (ScCO2) technology was found to significantly enhance the drug's dissolution rate and oral bioavailability. This method shows promise for improving the performance of poorly soluble pharmaceutical compounds, offering a potential pathway for the clinical application of bifendate and similar substances (Cai et al., 2016).
Pharmacokinetic Evaluation
The pharmacokinetics of bifendate have been extensively studied, revealing that factors such as formulation and administration route significantly influence its bioavailability and therapeutic efficacy. These studies lay the groundwork for optimizing bifendate dosage forms for enhanced therapeutic outcomes (Liu et al., 2014).
Eigenschaften
CAS-Nummer |
79279-08-6 |
|---|---|
Produktname |
Bifendate Impurity G |
Molekularformel |
C18H18O8 |
Molekulargewicht |
362.34 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



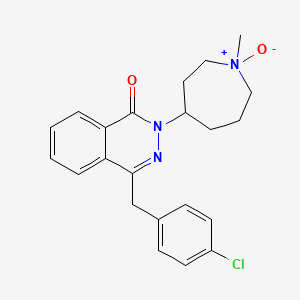
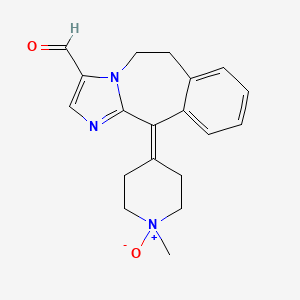
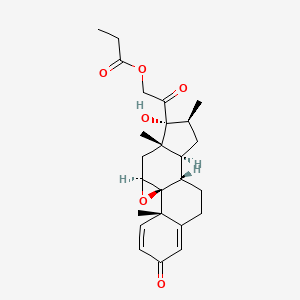
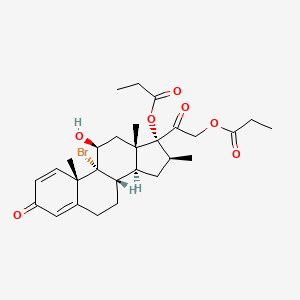
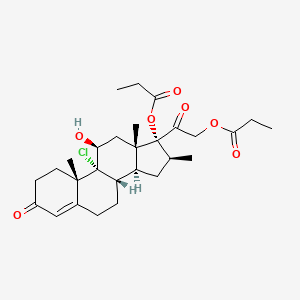
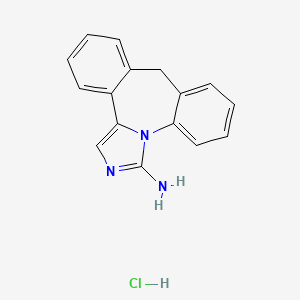
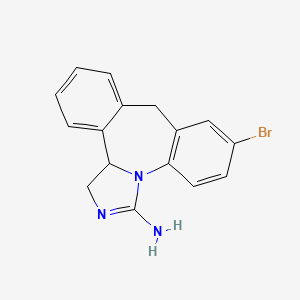
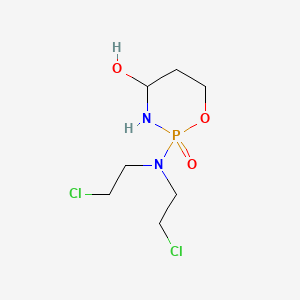
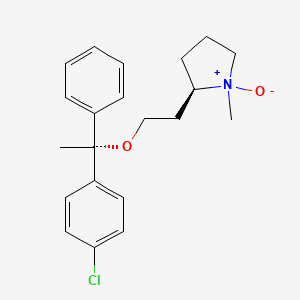
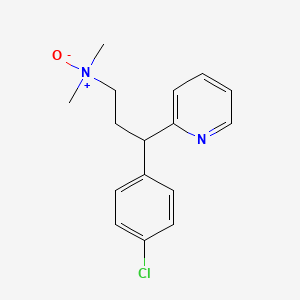

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
